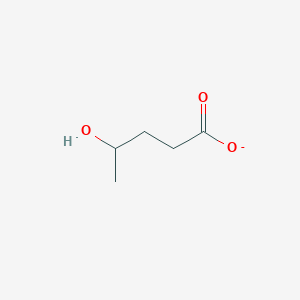

4-Hydroxypentanoate

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C5H9O3- |

|---|---|

Molekulargewicht |

117.12 g/mol |

IUPAC-Name |

4-hydroxypentanoate |

InChI |

InChI=1S/C5H10O3/c1-4(6)2-3-5(7)8/h4,6H,2-3H2,1H3,(H,7,8)/p-1 |

InChI-Schlüssel |

FMHKPLXYWVCLME-UHFFFAOYSA-M |

Kanonische SMILES |

CC(CCC(=O)[O-])O |

Synonyme |

4-hydroxyvalerate 4-hydroxyvaleric acid 4-Me-GHB gamma-methyl-gamma-hydroxybutyric acid |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4 Hydroxypentanoate and Its Derivatives

Catalytic Hydrogenation Approaches

Catalytic hydrogenation stands as a prominent and extensively studied method for the synthesis of 4-hydroxypentanoate, primarily through the conversion of levulinic acid. This approach involves the use of heterogeneous catalysts and is influenced by various reaction parameters that dictate the efficiency and selectivity of the process.

Hydrogenation of Levulinic Acid (LA) to this compound

The hydrogenation of levulinic acid (LA) to produce this compound (4-HPA) is a key chemical transformation. 4-HPA is a significant intermediate in the production of γ-valerolactone (GVL), a valuable biomass-derived platform chemical. researchgate.net The reaction involves the reduction of the ketone group in LA to a hydroxyl group, forming 4-HPA. mdpi.com This intermediate is often unstable and can readily undergo intramolecular esterification to form the more stable cyclic ester, GVL. researchgate.net The direct synthesis and isolation of 4-HPA require careful control of reaction conditions to favor its formation and prevent its subsequent conversion to GVL. materials.internationalrsc.org

The reaction pathway is generally favored at lower temperatures, typically below 150°C, where the hydrogenation of the ketone functionality is more selective. rsc.org The process is commonly carried out in the presence of a heterogeneous metal catalyst and a hydrogen source, which can be molecular hydrogen (H₂) or a hydrogen donor like formic acid or 2-propanol. researchgate.net

Role of Heterogeneous Catalysts (e.g., Ruthenium, Platinum-based systems)

The choice of catalyst is critical in the hydrogenation of levulinic acid. Ruthenium (Ru) and platinum (Pt) based catalysts are among the most effective for this transformation due to their high hydrogenation activity. researchgate.net

Ruthenium (Ru) Catalysts: Supported ruthenium catalysts, particularly Ru on carbon (Ru/C), are widely used and have demonstrated high activity and selectivity for the hydrogenation of LA. mdpi.com Ru/C can effectively catalyze the conversion of LA to 4-HPA, which then cyclizes to GVL. researchgate.net The catalytic performance can be influenced by the support material. For instance, a study using various supports showed that Ru/Beta-12.5 resulted in 94% LA conversion with the product being a mix of GVL and 4-HPA. researchgate.net The synergy between the Ru metal sites and the support's acidic or basic properties can enhance the reaction rate and selectivity. nih.gov For example, a bifunctional Ru/(AlO)(ZrO)n catalyst with controlled Lewis acidity showed excellent performance, achieving 100% yield to GVL via the 4-HPA intermediate under mild conditions. nih.gov

Platinum (Pt) Catalysts: Platinum-based catalysts are also effective for LA hydrogenation. researchgate.net First-principles calculations have been used to investigate the hydrogenation of LA to 4-HPA on ligand-modified Pt(111) surfaces, providing insights into the reaction mechanism at a molecular level. chemrxiv.org Bimetallic catalysts, such as hydroxyapatite-supported Pt–Mo nanoparticles, have been shown to catalyze the selective transformation of LA to 1,4-pentanediol, with 4-HPA being a key intermediate in the reaction pathway. researchgate.net

The following table summarizes the performance of different heterogeneous catalysts in the hydrogenation of levulinic acid.

| Catalyst | Support | Temperature (°C) | Pressure (bar H₂) | Conversion (%) | Product(s) | Reference |

| Ru | Beta-12.5 | 90 | 45 | 94 | GVL and 4-HPA | researchgate.net |

| Ru | Carbon | 90 | 50 | 98 | 4-HPA and GVL | materials.internationalrsc.org |

| Ru | (AlO)(ZrO)0.1 | 120 | 1 | 100 | GVL (via 4-HPA) | nih.gov |

| Pt-Mo | HAP | - | - | - | 1,4-Pentanediol (via 4-HPA) | researchgate.net |

Impact of Reaction Conditions on Product Selectivity and Yield

The selectivity and yield of this compound are highly dependent on the reaction conditions, including temperature, pressure, and solvent.

Temperature: Temperature plays a crucial role in controlling the reaction pathway. Lower temperatures, generally between 60°C and 120°C, favor the formation of 4-HPA and its subsequent cyclization product, GVL, while minimizing the formation of unwanted side products. materials.internationalrsc.org At temperatures below 423 K (150°C), GVL is formed almost exclusively through the intramolecular esterification of 4-HPA over a Ru/C catalyst. mdpi.comnih.gov Higher temperatures (above 140-150°C) can lead to the formation of other byproducts. materials.internationalrsc.orgrsc.org

Pressure: Hydrogen pressure also influences the reaction. Sufficient hydrogen pressure is necessary to facilitate the hydrogenation of the ketone group. Experiments are often conducted at pressures around 50 bar. researchgate.netmaterials.internationalrsc.org

Solvent: Water is often used as a green and effective solvent for the hydrogenation of LA. researchgate.net The reaction can also be performed in other solvents like methanol (B129727) or dioxane. rsc.org The choice of solvent can affect the reaction kinetics and the stability of the catalyst.

A study on the hydrogenation of LA over a 2% Ru/C catalyst in a tubular reactor demonstrated the effect of temperature on product distribution. The results indicated that lower temperatures favor the formation of 4-hydroxyvaleric acid (4-HVA), another name for 4-HPA. materials.internationalrsc.org

The following table illustrates the effect of temperature on the formation of 4-HVA from LA hydrogenation.

| Temperature (°C) | Relative GC-Area of 4-HVA | Reference |

| 180 | 0.0 | materials.internationalrsc.org |

| 150 | 0.4 | materials.internationalrsc.org |

| 140 | 1.1 | materials.internationalrsc.org |

| 130 | 2.1 | materials.internationalrsc.org |

| 110 | 5.3 | materials.internationalrsc.org |

| 90 | 11.5 | materials.internationalrsc.org |

Electrochemical Synthesis Routes

Electrochemical methods are emerging as a sustainable and energy-efficient alternative for the synthesis of this compound. researchgate.net This approach involves the direct reduction of levulinic acid or its derivatives in an electrolytic cell under mild conditions.

The electrochemical reduction of LA can lead to the formation of 4-hydroxypentanoic acid (referred to as 4-hydroxyvaleric acid or HVA in some literature) as a primary product. rsc.orgrsc.org The process involves the proton-coupled electron transfer to the carbonyl group of LA. researchgate.net The selectivity towards 4-HPA over other products like γ-valerolactone (GVL) or valeric acid is highly dependent on the reaction conditions, particularly the pH of the electrolyte and the choice of cathode material. researchgate.netresearchgate.net

In acidic aqueous media (pH < 4), the selective reduction of the carbonyl group to form 4-HPA is facilitated. researchgate.net Studies have shown that a lead (Pb) electrode is effective for this transformation. One study reported an unprecedentedly efficient pathway to form 4-HVA with over 99.9% selectivity and greater than 80% Faradaic efficiency. rsc.org This method achieved production rates significantly higher than comparable biochemical routes. rsc.org The electrochemically produced 4-HVA can then be efficiently converted to GVL in a subsequent one-pot step. rsc.orgrsc.org

The reaction mechanism and product distribution are influenced by the electrode material. For example, while Pb electrodes in acidic solutions favor the formation of valeric acid via 4-HPA, other electrodes like copper or graphite (B72142) have been shown to produce GVL as the main product, though with lower LA conversion rates. researchgate.net

Enzymatic Synthesis and Stereoselectivity

Enzymatic synthesis offers a highly selective and environmentally benign route to produce chiral this compound. This method utilizes enzymes, particularly dehydrogenases, to catalyze the reduction of levulinic acid or its esters with high stereospecificity.

Biocatalytic Reduction of Levulinic Acid by Dehydrogenases

The biocatalytic reduction of the keto group in levulinic acid to a hydroxyl group is achieved using oxidoreductases, such as alcohol dehydrogenases (ADHs) or specifically engineered dehydrogenases. mdpi.comgoogle.com This enzymatic conversion can produce either the (R)- or (S)-enantiomer of this compound, depending on the stereoselectivity of the enzyme used.

One notable example is the use of an engineered 3-hydroxybutyrate (B1226725) dehydrogenase (3HBDH) from Alcaligenes faecalis, expressed in an Escherichia coli strain, for the production of 4-hydroxyvaleric acid (4-HVA) from LA. materials.internationalnih.govrsc.org This system has demonstrated high productivity, reaching up to 82 g/L of 4-HV with a 92% molar conversion in a fed-batch fermentation process. nih.gov

Another approach involves the reduction of levulinic acid esters. For instance, ethyl levulinate can be reduced to (S)-ethyl-4-hydroxypentanoate using a carbonyl reductase from Candida parapsilosis (CPCR2). researchgate.net This reaction achieved a 95% conversion with an excellent enantiomeric excess (>99% ee). The resulting chiral hydroxy ester can then be lactonized to form optically pure (S)-γ-valerolactone. researchgate.net

The stereoselectivity of these enzymatic reactions is a key advantage. Research has shown that the enzymatic reduction of levulinic acid derivatives often preferentially yields the (R)-enantiomer of 4-hydroxypentanoic acid with high enantiomeric excess. The cofactor, typically NADH or NADPH, required for the dehydrogenase activity often needs to be regenerated, which can be accomplished using a cosubstrate like isopropanol (B130326) or a coupled enzyme system with formate (B1220265) dehydrogenase. mdpi.comresearchgate.net

The following table provides examples of enzymatic systems used for the synthesis of this compound.

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Engineered 3-hydroxybutyrate dehydrogenase (3HBDH) | Levulinic Acid | 4-Hydroxyvaleric Acid | - | nih.govrsc.org |

| Carbonyl Reductase from Candida parapsilosis (CPCR2) | Ethyl Levulinate | (S)-Ethyl-4-hydroxypentanoate | >99% | researchgate.net |

| Alcohol Dehydrogenase (ADH) / Lactobacillus brevis ADH (LBADH) | Levulinic Acid Esters | (S)- or (R)-GVL (via 4-HPA ester) | >99% | mdpi.com |

Characterization of Cytosolic (NADPH-dependent) and Mitochondrial (NADH-dependent) Enzyme Activities

The reduction of levulinate (4-oxopentanoate) to this compound in biological systems is facilitated by the action of dehydrogenases located in both the cytosol and mitochondria. researchgate.net These enzymatic activities are distinguished by their co-factor dependency.

Cytosolic Enzymes: In the cytosol of liver cells, the reduction of levulinate is primarily dependent on NADPH (Nicotinamide Adenine Dinucleotide Phosphate). researchgate.netresearchgate.net Studies have identified a slow, NADPH-dependent reductase activity in the 100,000 × g supernatant of liver homogenates, which may be catalyzed by an enzyme such as the cytosolic 4-hydroxybutyrate dehydrogenase. researchgate.netresearchgate.net The apparent activity of this cytosolic enzyme at 30 °C has been measured at approximately 0.043 ± 0.003 nmol min⁻¹ (mg of protein)⁻¹. researchgate.net When NADH is used as the cofactor, the observed activity is less than 20% of that seen with NADPH. researchgate.net

Mitochondrial Enzymes: Within the mitochondria, the reduction of levulinate is a more rapid process and is dependent on NADH (Nicotinamide Adenine Dinucleotide). researchgate.netresearchgate.net The oxidation of substances like ethanol (B145695) can significantly increase the mitochondrial [NADH]/[NAD⁺] ratio, thereby stimulating the reduction of levulinate by a hepatic NADH-dehydrogenase. researchgate.net The generation of both (R)- and (S)-enantiomers of this compound has been observed in mitochondria incubated with levulinate. researchgate.netresearchgate.net

The combined in vitro activity of both mitochondrial and cytosolic enzymes that reduce levulinate to this compound is estimated to be about 16.5 ± 0.95 nmol min⁻¹ per gram of wet liver weight at 30 °C. researchgate.net

Enantiomeric Control in Enzymatic Synthesis (e.g., (R)-4-Hydroxypentanoate formation)

Enzymatic methods offer a high degree of stereoselectivity in the synthesis of this compound, often favoring the formation of a specific enantiomer.

The enzymatic reduction of levulinic acid and its derivatives typically yields the (R)-enantiomer of 4-hydroxypentanoic acid with a notable enantiomeric excess. In biological systems, such as in studies involving perfused rat livers and isolated mitochondria, the (R)-enantiomer is preferentially produced, accounting for approximately 84-85% of the this compound formed. researchgate.net Chiral gas chromatography-mass spectrometry (GC-MS) analysis of this compound produced in cytosolic incubations has shown that up to 94% of the product is the (R)-enantiomer. researchgate.net

The stereochemical outcome is influenced by the specific enzymes involved and the subcellular environment. The presence of both (R)- and (S)-specific dehydrogenases, or a combination of a stereospecific dehydrogenase and a racemase, has been proposed to explain the observed enantiomeric ratios in liver mitochondria. researchgate.netresearchgate.net For instance, the addition of ethanol to perfused rat livers was found to slightly decrease the proportion of the (R)-enantiomer from 84% to 79%, suggesting a complex interplay of different enzymatic pathways.

Lipase-Catalyzed Transformations

Lipases are versatile biocatalysts widely employed in organic synthesis for their ability to perform highly selective transformations under mild conditions. acs.org

Stereoselective Acylation from Cyclic Precursors (e.g., γ-Valerolactone)

A prominent application of lipases in the synthesis of this compound derivatives involves the stereoselective acylation of the corresponding γ-hydroxycarboxylic acid salt, which can be obtained from the hydrolysis of racemic γ-valerolactone (GVL). researchgate.netacs.org This chemoenzymatic approach provides a scalable route to enantiomerically pure 4-(acyloxy)pentanoic acids. researchgate.net

The process typically involves two key steps:

Alkaline Hydrolysis of GVL: Racemic GVL is first hydrolyzed under alkaline conditions to yield the sodium salt of 4-hydroxypentanoic acid. acs.org

Lipase-Catalyzed Stereoselective Acylation: The resulting racemic sodium this compound is then subjected to a stereoselective acylation reaction catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CAL-B), in an organic solvent. researchgate.netacs.org

This kinetic resolution preferentially acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. For example, using this method, (R)-4-(propionyloxy)pentanoic acid has been obtained with an enantiomeric ratio greater than 99:1. acs.org The unreacted (S)-4-hydroxypentanoate can be relactonized to (S)-GVL upon acidification. acs.org This strategy provides access to both enantiomers of 4-(acyloxy)pentanoic acids and GVL. researchgate.net

Synthesis of Functionalized this compound Derivatives

Preparation of Alkyl Esters (e.g., Methyl this compound, Ethyl this compound)

Alkyl esters of 4-hydroxypentanoic acid are valuable intermediates, particularly in the synthesis of GVL.

Methyl this compound: This ester can be synthesized via the catalytic hydrogenation of methyl levulinate (methyl 4-oxopentanoate). smolecule.combrainly.com The reaction involves the reduction of the ketone group to a hydroxyl group, a transformation that can be achieved using various reducing agents like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation with catalysts such as ruthenium or nickel. smolecule.combrainly.com For instance, reacting methyl 4-oxopentanoate (B1231505) derivatives with NaBH₄ can yield the corresponding methyl this compound. prepchem.com Direct acid-catalyzed esterification of 4-hydroxypentanoic acid with methanol is another synthetic route. smolecule.com

Ethyl this compound (EHP): EHP is a key intermediate in the production of GVL from ethyl levulinate (EL). bohrium.comresearchgate.net It is synthesized through the hydrogenation of EL, often using bimetallic catalysts. bohrium.comresearchgate.net For example, supported Cu-Ni on Al₂O₃ has shown high activity for the hydrogenation of EL to EHP. bohrium.comresearchgate.net EHP can subsequently undergo intramolecular esterification (lactonization) to form GVL. bohrium.comresearchgate.net The synthesis of specific derivatives, such as ethyl 4-[4-(4-trifluoromethylphenoxy)phenoxy]-3-hydroxypentanoate, has been achieved by reducing the corresponding 3-oxopentanoate (B1256331) with NaBH₄ in ethanol at 0°C. prepchem.com

| Starting Material | Product | Reagent/Catalyst | Reference |

| Methyl levulinate | Methyl this compound | NaBH₄, Ru, or Ni catalysts | smolecule.combrainly.com |

| Ethyl levulinate | Ethyl this compound | Supported Cu-Ni on Al₂O₃ | bohrium.comresearchgate.net |

| Ethyl 4-[4-(4-trifluoromethylphenoxy)phenoxy]-3-oxopentanoate | Ethyl 4-[4-(4-trifluoromethylphenoxy)phenoxy]-3-hydroxypentanoate | NaBH₄ | prepchem.com |

Synthesis of Chiral Amino-Hydroxypentanoate Derivatives (e.g., (3R,4R)-3-Amino-4-hydroxypentanoic Acid)

Chiral amino-hydroxypentanoic acids are important structural motifs in medicinal chemistry. (3R,4R)-3-Amino-4-hydroxypentanoic acid is a chiral amino acid derivative featuring an amino group at the C-3 position and a hydroxyl group at the C-4 position of a pentanoic acid backbone. smolecule.com Its synthesis often requires stereocontrolled methods to establish the desired configuration at the two adjacent chiral centers.

While specific, detailed synthetic routes starting from simple precursors to directly form (3R,4R)-3-amino-4-hydroxypentanoic acid were not extensively detailed in the provided search context, the synthesis of related chiral amino-hydroxy acids often involves multi-step sequences. These can include asymmetric reactions like Sharpless dihydroxylation or epoxidation on unsaturated precursors, followed by ring-opening or other functional group manipulations. google.com For example, the synthesis of (2R, 3S)-3-(9-fluorenylmethoxycarbonyl)amino-2-hydroxypentanoic acid has been documented, starting from (2R, 3S)-3-amino-2-hydroxypentanoic acid and protecting the amino group. prepchem.com The synthesis of such complex molecules generally relies on the use of chiral catalysts or chiral auxiliaries to achieve the desired stereochemistry. smolecule.com

Development of Chiral Aryl-Substituted Hydroxypentanoate Derivatives (e.g., 5-(4-fluorophenyl)-5-hydroxypentanoate)

The synthesis of chiral aryl-substituted hydroxypentanoate derivatives is significant for the development of complex molecules, including pharmaceutical intermediates. A notable example is the synthesis of chiral 5-(4-fluorophenyl)-5-hydroxypentanoate. A patented multi-step method outlines a pathway to produce this compound with high yield and purity. google.com

The process begins with a Friedel-Crafts acylation reaction between glutaric anhydride (B1165640) and fluorobenzene, catalyzed by aluminum trichloride (B1173362) (AlCl₃), to form 5-(4-fluorophenyl)-5-carbonylvaleric acid. google.com This intermediate then undergoes a reduction reaction, for instance using sodium borohydride (NaBH₄), which selectively reduces the ketone group to a hydroxyl group, yielding 5-(4-fluorophenyl)-5-hydroxypentanoic acid. google.com

| Step | Reaction | Key Reagents | Product | Reported Yield |

|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Fluorobenzene, Glutaric anhydride, AlCl₃ | 5-(4-fluorophenyl)-5-carbonylvaleric acid | 85-90% conversion |

| 2 | Reduction | NaBH₄ | 5-(4-fluorophenyl)-5-hydroxypentanoic acid | 92% |

| 3 | Cyclization | Thionyl chloride | 6-(4-fluorophenyl)-tetrahydropyran-2-one | Not specified |

| 4 | Alcoholysis | Methyllithium | Chiral methyl 5-(4-fluorophenyl)-5-hydroxypentanoate | 83% (overall) |

Biotechnological Production Strategies

Biotechnological approaches offer a renewable route to producing this compound, often in the form of its polymer, poly(4-hydroxyvalerate) (P(4HV)), or as a comonomer in other polyhydroxyalkanoates (PHAs).

Microbial Biosynthesis of 4-Hydroxyvalerate-Containing Polyhydroxyalkanoates (PHAs)

Polyhydroxyalkanoates (PHAs) are microbially produced biopolyesters that serve as a biodegradable alternative to conventional plastics. portlandpress.com The incorporation of 4-hydroxyvalerate (4HV) monomers into PHA polymers can significantly improve their material properties, such as flexibility and melting point, without compromising their biodegradability. nih.gov

Microorganisms can synthesize PHAs containing 4HV when provided with suitable precursor substrates. Levulinic acid and γ-valerolactone are common carbon sources used for this purpose. acs.orgnih.gov For instance, the wild-type strain Cupriavidus sp. USMAA2-4 has been shown to produce a terpolymer of poly(3-hydroxybutyrate-co-3-hydroxyvalerate-co-4-hydroxyvalerate) or P(3HB-co-3HV-co-4HV) when cultivated with γ-valerolactone and oleic acid. nih.gov By varying the concentrations of these substrates, the monomer composition of the resulting polymer can be controlled, achieving 4HV fractions of up to 4 mol%. nih.gov

Recombinant strains of Pseudomonas putida and Ralstonia eutropha have also been developed for the large-scale production of 4HV-containing polyesters. acs.orgnih.gov In a two-stage fed-batch cultivation process using levulinic acid as the precursor for 4HV accumulation, these engineered strains can produce polyesters with a 4HV molar fraction of up to 15.4 mol %. acs.orgnih.gov The resulting copolyesters, which also contain 3-hydroxybutyrate (3HB), 3-hydroxyvalerate (B1259860) (3HV), and traces of medium-chain-length hydroxyalkanoic acids, exhibit elastomeric properties and high thermal stability. acs.orgacs.org

| Microorganism | Substrates | Produced Polymer | 4HV Content | Reference |

|---|---|---|---|---|

| Cupriavidus sp. USMAA2-4 | γ-valerolactone, Oleic acid | P(3HB-co-3HV-co-4HV) | 1-4 mol% | nih.gov |

| Recombinant Pseudomonas putida | Octanoic acid, Levulinic acid | P(3HB-co-3HV-co-4HV-co-mcl-HA) | Up to 15.4 mol% | acs.orgnih.gov |

| Recombinant Ralstonia eutropha | Octanoic acid, Levulinic acid | P(3HB-co-3HV-co-4HV-co-mcl-HA) | Up to 15.4 mol% | acs.orgnih.gov |

Metabolic Engineering of Microorganisms (e.g., Pseudomonas putida, Ralstonia eutropha, Escherichia coli) for Enhanced Production

Metabolic engineering is a powerful tool to optimize microbial strains for the efficient production of specific chemicals. Pseudomonas putida, Ralstonia eutropha, and Escherichia coli have all been successfully engineered to enhance the production of 4HV and 4HV-containing PHAs.

Pseudomonas putida is a versatile host that can naturally metabolize levulinic acid (LA). nih.gov Engineering efforts have focused on channeling this metabolism towards 4HV production. One key strategy involves deleting the lvaAB genes from the LA metabolic pathway, which prevents the further breakdown of 4HV-CoA, a direct precursor for polymerization. researchgate.netnih.gov This modification, combined with the overexpression of a thioesterase gene (tesB) from E. coli, redirects the metabolic flux almost entirely towards 4HV, achieving titers as high as 100 g/L with a 92% molar conversion from LA in optimized fed-batch cultures. researchgate.net Engineered P. putida has been used to produce various scl-PHAs, including homopolymers of P(4HV) and copolymers like P(3HV-co-4HV) and P(3HB-co-3HV-co-4HV), with total PHA content reaching approximately 40% of the cell's dry mass. nih.gov

Ralstonia eutropha is a model organism for PHA production, known for its ability to accumulate large quantities of PHB. asm.org Recombinant R. eutropha strains, harboring PHA synthase genes from other organisms like Thiocapsa pfennigii, have been successfully used in high-cell-density fermentations to produce 4HV-containing polyesters from levulinic acid. acs.orgnih.gov While much of the engineering work on R. eutropha has focused on producing other copolymers like PHBV from simple sugars like glucose or fructose, these strategies demonstrate its potential as a robust chassis for producing a variety of tailored biopolymers. nih.govmdpi.com

Escherichia coli is a well-established industrial workhorse that has been extensively engineered for chemical production. Though it does not naturally produce PHAs or metabolize LA, it can be modified to do so. nih.govjmb.or.kr Scientists have successfully constructed recombinant E. coli strains that express the LA metabolic pathway genes (lvaEDABC) from P. putida to generate 4HV-CoA and 3HV-CoA from LA. nih.govnih.govresearchgate.net By also introducing a suitable PHA synthase, such as PhaC from Chromobacterium violaceum, these engineered strains can polymerize the monomers. jmb.or.krnih.govresearchgate.net This approach has led to the production of four distinct types of PHAs: P(4HV), P(3HV-co-4HV), P(3HB-co-4HV), and P(3HB-co-3HV-co-4HV), with PHA content reaching up to 35.6% of the dry cell weight. jmb.or.krnih.gov Furthermore, other engineered E. coli strains have achieved high-titer production of the 4-HV monomer itself, reaching up to 82 g/L from LA in fed-batch cultivation. frontiersin.org

| Microorganism | Key Genetic Modifications | Substrate(s) | Main Product(s) | Reported Titer/Yield | Reference |

|---|---|---|---|---|---|

| Pseudomonas putida KT2440 | Deletion of lvaAB genes; Overexpression of tesB | Levulinic acid | 4-Hydroxyvalerate (monomer) | Up to 100 g/L; 92% molar conversion | researchgate.net |

| Pseudomonas putida EM42 | Expression of heterologous phaEC, phaA, phaB; Deletion of lvaAB or fadB | Levulinic acid | P(4HV), P(3HV-co-4HV), P(3HB-co-3HV-co-4HV) | ~40% of cell dry mass | nih.gov |

| Ralstonia eutropha | Harboring phaC and phaE from T. pfennigii | Levulinic acid, Octanoic acid | 4HV-containing polyesters | 52% PHA content (w/w) | acs.orgnih.gov |

| Escherichia coli | Expression of lvaEDABC from P. putida; Expression of phaC from C. violaceum | Levulinic acid | P(4HV) | 9.1 wt% of dry cell weight | nih.govjmb.or.krnih.gov |

| Escherichia coli | Expression of lvaEDABC, phaAB, phaC | Levulinic acid, Glucose | P(3HB-co-3HV-co-4HV) | 35.6 wt% of dry cell weight | jmb.or.krnih.gov |

| Escherichia coli | Engineered 3HBDH and FDH expression; LA-inducible system | Levulinic acid | 4-Hydroxyvalerate (monomer) | 82 g/L | frontiersin.org |

Biochemical Pathways and Metabolism of 4 Hydroxypentanoate

Endogenous Formation Pathways

The primary route for the endogenous formation of 4-hydroxypentanoate is through the hepatic reduction of levulinate (4-ketopentanoate). This process can be influenced by the presence of other metabolites, such as ethanol (B145695).

Hepatic Conversion of Levulinate (4-Ketopentanoate) to this compound

Levulinate, a compound used as a calcium supplement and food additive, can be converted to this compound in the liver. nih.goviitpkd.ac.in This conversion is a reduction reaction catalyzed by dehydrogenases. nih.gov Studies in perfused rat livers and live rats have confirmed this metabolic transformation. nih.govresearchgate.net The reduction of the keto group at the C-4 position of levulinate results in the formation of a hydroxyl group, yielding this compound. nih.gov This process occurs in both the cytosol and mitochondria, utilizing NADPH- and NADH-dependent dehydrogenases, respectively. nih.govresearchgate.net The primary product of this reduction is the (R)-enantiomer of this compound, although a mitochondrial dehydrogenase or racemase system can also produce the (S)-enantiomer. nih.govresearchgate.net

Modulation of this compound Formation by Co-metabolites (e.g., Ethanol Oxidation)

The rate of this compound formation from levulinate can be significantly influenced by the metabolism of other compounds, most notably ethanol. nih.govacs.orgfigshare.com The oxidation of ethanol in the liver leads to a marked increase in the cytosolic and mitochondrial NADH/NAD+ ratios. nih.gov This increased availability of the reducing equivalent NADH stimulates the activity of NADH-dependent dehydrogenases, thereby accelerating the reduction of levulinate to this compound. nih.govresearchgate.net In studies with perfused rat livers, the presence of ethanol nearly doubled the uptake of levulinate and tripled the production of this compound. nih.govresearchgate.net This modulation highlights the interconnectedness of metabolic pathways and how the flux through one pathway can impact another. For instance, ethanol can shift the metabolic fate of levulinate, favoring the production of this compound over its catabolism. nih.govresearchgate.net

Catabolic Pathways of this compound

Once formed, this compound can be broken down through several catabolic pathways, ultimately yielding common metabolic intermediates that can enter central energy-producing pathways.

Parallel Beta-Oxidation Pathways for Degradation to Acetyl-CoA and Propionyl-CoA

Research has identified three parallel pathways for the catabolism of this compound, all of which ultimately lead to the formation of acetyl-CoA and propionyl-CoA. acs.orgfigshare.comresearchgate.net These pathways are analogous to the beta-oxidation of fatty acids. The degradation process involves the sequential removal of two-carbon units in the form of acetyl-CoA. Given that this compound is a five-carbon molecule, its breakdown results in one molecule of the three-carbon compound propionyl-CoA and one molecule of the two-carbon compound acetyl-CoA. acs.orgfigshare.comresearchgate.net

| Starting Molecule | Primary Catabolic Process | End Products |

|---|---|---|

| This compound | Parallel Beta-Oxidation Pathways | Acetyl-CoA and Propionyl-CoA |

Role of 4-Phosphopentanoyl-CoA as an Intermediate in Isomerization

A key feature of one of the catabolic pathways for this compound is the formation of a phosphorylated intermediate, 4-phosphopentanoyl-CoA. researchgate.netresearchgate.netresearchgate.net This intermediate is formed from 4-hydroxypentanoyl-CoA, the CoA ester of this compound. The formation of 4-phosphopentanoyl-CoA is a critical step in the isomerization of 4-hydroxypentanoyl-CoA to 3-hydroxypentanoyl-CoA. researchgate.netresearchgate.net The latter is a standard intermediate in the classical beta-oxidation pathway. This isomerization effectively moves the hydroxyl group from the C-4 to the C-3 position, allowing the molecule to enter the conventional beta-oxidation spiral for further degradation. researchgate.net The presence of ethanol has been shown to cause a significant, six-fold increase in the concentration of 4-phosphopentanoyl-CoA, indicating a potential for CoA trapping and metabolic disruption under these conditions. iitpkd.ac.inresearchgate.net

| Initial Intermediate | Phosphorylated Intermediate | Isomerized Product | Significance |

|---|---|---|---|

| 4-Hydroxypentanoyl-CoA | 4-Phosphopentanoyl-CoA | 3-Hydroxypentanoyl-CoA | Allows entry into classical beta-oxidation |

Downstream Metabolic Fates (e.g., Lactate (B86563) formation)

Beyond its breakdown to acetyl-CoA and propionyl-CoA, the metabolism of this compound is also linked to the formation of lactate. iitpkd.ac.inresearchgate.net While the direct enzymatic steps for this conversion are not fully elucidated in the provided context, it is noted that levulinate is catabolized to propionyl-CoA, acetyl-CoA, and lactate. iitpkd.ac.inresearchgate.net This suggests that intermediates in the catabolic pathways of this compound can be shunted towards lactate production. Lactate is a key metabolic fuel and signaling molecule, and its formation from this compound metabolites would integrate the breakdown of this compound with central carbon metabolism and energy homeostasis. nih.govnih.gov

Formation of Cyclic CoA Esters and Related Products

The metabolism of this compound is linked to its precursor, levulinate (4-ketopentanoate). Following the conversion of levulinate to its CoA ester, levulinyl-CoA, a series of elongation and cyclization reactions can occur, leading to the formation of unique cyclic compounds.

In mammalian systems, particularly the liver, levulinyl-CoA can undergo elongation by a molecule of acetyl-CoA. nih.govnih.govresearchgate.net This reaction, potentially catalyzed by the reverse action of a 3-ketoacyl-CoA thiolase or an elongase, extends the five-carbon chain of levulinate to a seven-carbon intermediate, identified as 3,6-diketoheptanoyl-CoA. nih.gov This elongation is a critical first step that precedes the formation of several cyclical CoA esters. nih.govfigshare.comacs.org Research has identified this pathway in rat livers perfused with levulinate. nih.govnih.gov The formation of 3,6-diketoheptanoyl-CoA represents a branch point from the catabolic β-oxidation pathways that break down levulinate and this compound. nih.govresearchgate.netfigshare.com

The seven-carbon gamma-diketo compound, 3,6-diketoheptanoyl-CoA, is a precursor to at least two distinct parallel cyclization pathways. nih.govnih.govfigshare.com

One pathway involves a spontaneous intramolecular aldol (B89426) addition, where the gamma-diketo structure facilitates cyclization into a hydroxy-cyclopentanone intermediate. nih.gov This intermediate subsequently undergoes dehydration, resulting in the formation of a mixture of tautomers: cyclopentenyl- and cyclopentadienyl-acyl-CoAs. nih.govnih.govfigshare.com

A second, parallel cyclization process results in the formation of a methyl-pyrrolyl-acetyl-CoA. nih.govnih.govfigshare.com This reaction uniquely incorporates a nitrogen atom derived from the epsilon (ε) nitrogen of the amino acid lysine (B10760008). nih.govnih.govacs.org However, the carbon backbone of the lysine is not incorporated into the final pyrrole (B145914) structure. nih.govfigshare.com This pyrrolation reaction is another consequence of the formation of the reactive 3,6-diketoheptanoyl-CoA intermediate. nih.govnih.gov These cyclic CoA esters have been identified in the livers and brains of rats that were administered calcium levulinate. nih.govnih.govacs.org

Metabolism in Diverse Biological Systems

In mammals, the metabolism of levulinate and its reduced form, this compound, is prominent in the liver. nih.govnih.gov Levulinate is reduced to (R)-4-hydroxypentanoate by dehydrogenase enzymes located in both the cytosol and mitochondria. researchgate.netnih.gov The oxidation of ethanol can stimulate the production of this compound from levulinate, likely by increasing the NADH/NAD+ ratio in liver cells, which favors the reduction reaction. researchgate.netnih.gov

Once formed, this compound and levulinate are activated to their respective CoA esters. In rat liver studies, this leads to a significant accumulation of 4-hydroxypentanoyl-CoA and levulinyl-CoA. nih.gov Furthermore, the metabolic pathway can lead to the formation and accumulation of 4-phosphopentanoyl-CoA, which can trap a portion of the cellular coenzyme A pool. researchgate.netnih.gov

The cyclic CoA esters derived from the elongation of levulinyl-CoA, namely cyclopentenyl-acyl-CoAs and methyl-pyrrolyl-acetyl-CoA, have been detected not only in the liver but also in the brain of rats. nih.govnih.govacs.org This indicates that these metabolites, or their precursors, can cross the blood-brain barrier. The formation of these cyclic compounds and their potential for protein pyrrolation may contribute to the toxic effects associated with this compound. nih.govfigshare.comacs.org

| Metabolite/Process | Location/Compartment | Key Findings |

| Levulinate Reduction | Liver (Cytosol & Mitochondria) | Reduced to this compound by dehydrogenases; process is enhanced by ethanol. researchgate.netnih.gov |

| CoA Ester Formation | Liver | Accumulation of levulinyl-CoA, 4-hydroxypentanoyl-CoA, and 4-phosphopentanoyl-CoA. nih.gov |

| Cyclic CoA Ester Formation | Liver, Brain | Elongation of levulinyl-CoA leads to cyclopentenyl- and pyrrolyl-acyl-CoAs detected in both organs. nih.govnih.govacs.org |

In the chemical ecology of nematodes, 4-hydroxypentanoic acid serves as a structural building block for a class of signaling molecules known as ascarosides. These molecules regulate key life history traits such as developmental timing, mating, and social behavior. nih.govnih.gov

In the nematode Pristionchus pacificus, a complex ascaroside derivative named pasc#9 was identified, which incorporates a 4-hydroxypentanoic acid chain linking a succinyl 1-phenylethanolamide moiety to the ascarylose (B1226638) sugar. nih.gov Further investigation into the stereochemistry of another ascaroside, npar#1, confirmed that it is based on L-paratosyl-4R-hydroxypentanoic acid. nih.gov

The biosynthesis of ascaroside side chains, including moieties like 4-hydroxypentanoic acid, is understood to originate from conserved primary metabolic pathways, particularly peroxisomal β-oxidation. nih.govmdpi.com In C. elegans and P. pacificus, a suite of enzymes including acyl-CoA oxidases (ACOX), enoyl-CoA hydratases (MAOC), and 3-ketoacyl-CoA thiolases (DAF-22) are central to the β-oxidation cycles that generate the fatty acid-like side chains for ascaroside assembly. mdpi.comresearchgate.net While both nematode species produce some common simple ascarosides, they also generate species-specific, structurally complex molecules, indicating a modular assembly approach using building blocks from primary metabolism. nih.govresearchgate.net

In certain microbial systems, this compound exists in a keto-form, 2-keto-4-hydroxypentanoate (also known as 4-hydroxy-2-oxopentanoate (B1241807) or 4-hydroxy-2-ketovalerate), as an intermediate in the catabolism of aromatic compounds. nih.govbeilstein-journals.org This is a key feature of the meta-cleavage pathway used by bacteria to degrade pollutants like biphenyl (B1667301) and polychlorinated biphenyls (PCBs). nih.govtandfonline.com

The pathway proceeds as follows:

Aromatic compounds are converted through several steps to a ring-fission product, which is eventually processed to 2-hydroxypent-2,4-dienoate (HPDA). nih.govbeilstein-journals.org

A divalent metal ion-dependent hydratase, such as BphH from Burkholderia xenovorans LB400 or VPH from Pseudomonas putida, catalyzes the addition of a water molecule to HPDA. nih.govbeilstein-journals.org

This hydration reaction yields (S)-2-keto-4-hydroxypentanoate. beilstein-journals.org

Finally, a retro-aldol cleavage of 2-keto-4-hydroxypentanoate is carried out by an aldolase, which splits the molecule into pyruvate (B1213749) and acetaldehyde, allowing them to enter central metabolism. beilstein-journals.org

The efficiency of the hydratase can be influenced by substituents on the substrate. For instance, the BphH enzyme shows reduced activity for 5-chloro-substituted HPDA compared to the unsubstituted version, indicating that electron-withdrawing groups can negatively impact the degradation rate of certain chlorinated pollutants. nih.gov

| Enzyme | Gene (example) | Organism (example) | Reaction |

| Hydratase | BphH | Burkholderia xenovorans | 2-hydroxypent-2,4-dienoate → 2-keto-4-hydroxypentanoate nih.gov |

| Hydratase | VPH | Pseudomonas putida | 2-hydroxy-2,4-pentadienoate → (S)-2-keto-4-hydroxypentanoate beilstein-journals.org |

| Aldolase | Pyruvate aldolase | Pseudomonas putida | (S)-2-keto-4-hydroxypentanoate → Pyruvate + Acetaldehyde beilstein-journals.org |

| Aldolase | NahM | Pseudomonas | 2-oxo-4-hydroxypentanoate → Pyruvate + Acetaldehyde tandfonline.com |

Enzymology of 4 Hydroxypentanoate Metabolism

Enzymes Facilitating 4-Hydroxypentanoate Formation

The biosynthesis of this compound is primarily achieved through the action of dehydrogenase enzymes, which catalyze the reduction of keto-acid precursors. The stereochemistry of the resulting hydroxyl group is a critical aspect of this process, often dictated by the specific enzyme involved.

Dehydrogenases are a class of oxidoreductases that facilitate the interconversion of alcohols and ketones or aldehydes. In the context of this compound formation, they typically catalyze the NADH-dependent reduction of a 4-keto precursor.

One well-characterized family of enzymes relevant to this synthesis is the short-chain dehydrogenase/reductase (SDR) superfamily. nih.gov A notable member, (R)-3-hydroxybutyrate dehydrogenase (HBDH), catalyzes the asymmetric reduction of acetoacetate (B1235776) to (R)-3-hydroxybutyrate. nih.govcreative-enzymes.com This enzyme and its orthologues have been shown to act on other 3-oxocarboxylates, such as 3-oxovalerate. nih.govacs.org The reduction of 3-oxovalerate by HBDH yields (R)-3-hydroxyvalerate, demonstrating the enzyme's potential to produce chiral hydroxy acids. nih.gov It is plausible that similar dehydrogenases could reduce a corresponding C5 keto-acid to form this compound.

Analogous enzymatic activity is seen in other organisms. For instance, Clostridium kluyveri possesses a 4-hydroxybutyrate dehydrogenase that catalyzes the interconversion of 4-hydroxybutanoate (B1227057) and succinic semialdehyde. nih.govuniprot.org This NAD+-dependent enzyme is involved in the anaerobic degradation of succinate. uniprot.org The characterization of such enzymes provides a model for understanding how this compound could be synthesized from a suitable precursor through a similar reductive mechanism.

Table 1: Characteristics of Dehydrogenases Relevant to Hydroxyacid Formation

| Enzyme | EC Number | Source Organism (Example) | Reaction Catalyzed | Cofactor | Optimal pH (Reaction Direction) |

|---|---|---|---|---|---|

| (R)-3-Hydroxybutyrate Dehydrogenase | 1.1.1.30 | Pseudomonas aeruginosa | Acetoacetate + NADH + H+ ⇌ (R)-3-hydroxybutyrate + NAD+ | NADH/NAD+ | 6.5–9.0 (Reduction) |

The stereospecificity of the dehydrogenase enzymes involved in the synthesis of hydroxyacids is typically high, leading to the production of a specific enantiomer. nih.gov For example, (R)-3-hydroxybutyrate dehydrogenase enantioselectively reduces 3-oxocarboxylates to their corresponding (R)-3-hydroxycarboxylates. nih.govacs.org

The scientific literature does not extensively describe specific racemase systems dedicated to the interconversion of this compound stereoisomers. The production of different stereoisomers (e.g., (R)-4-hydroxypentanoate vs. (S)-4-hydroxypentanoate) is more likely governed by the presence of distinct dehydrogenases with opposing stereoselectivity. For example, while HBDH produces the (R)-isomer, other dehydrogenases are known to produce (S)-isomers of similar hydroxyacids. nih.gov Therefore, the stereoisomeric composition of this compound in a biological system is likely a result of the specific complement of synthetic enzymes present, rather than the action of a racemase.

Enzymes in this compound Catabolism

The breakdown of this compound is a multi-step process that converts the molecule into central metabolic intermediates like acetyl-CoA and propionyl-CoA. nih.gov This pathway involves initial activation to a coenzyme A (CoA) ester, followed by a series of reactions analogous to, but distinct from, classical beta-oxidation. A major pathway involves the isomerization of the 4-hydroxyacyl-CoA to a 3-hydroxyacyl-CoA, which can then be processed by the conventional β-oxidation machinery. nih.gov

The first committed step in the catabolism of this compound is its activation to 4-hydroxypentanoyl-CoA. This reaction is catalyzed by an Acyl-CoA ligase (also known as an acyl-CoA synthetase). nih.govwikipedia.org This enzymatic activity has been identified in various cellular compartments, including the cytosol, mitochondria, and microsomes. researchgate.net The reaction requires ATP and coenzyme A. wikipedia.org

Following activation, the catabolic pathway for 4-hydroxyacids with five or more carbons involves a key isomerization step. nih.gov Rather than a direct oxidation of the 4-hydroxyl group, the 4-hydroxypentanoyl-CoA is converted into 3-hydroxypentanoyl-CoA. nih.gov This isomerization is a complex process that proceeds via a 4-hydroxy-4-phosphoacyl-CoA intermediate. nih.gov This positions the hydroxyl group for subsequent processing by the enzymes of the beta-oxidation pathway.

Once 3-hydroxypentanoyl-CoA is formed, it enters the canonical beta-oxidation spiral. nih.gov However, it first must be oxidized to 3-ketopentanoyl-CoA (as described in the next section) and then cleaved. The remaining acyl-CoA chain (propionyl-CoA) does not typically undergo further oxidation via this pathway. If we consider a longer 4-hydroxyacid that, after isomerization and one round of beta-oxidation, yields a shortened acyl-CoA, that product would then be a substrate for an Acyl-CoA dehydrogenase. This class of enzymes introduces a double bond between the alpha and beta carbons of the acyl-CoA chain, using FAD as a cofactor. plos.org

The resulting trans-2-enoyl-CoA is then acted upon by Enoyl-CoA hydratase (also known as crotonase). wikipedia.orgnih.gov This enzyme catalyzes the stereospecific hydration of the double bond, adding a hydroxyl group at the beta-carbon and a proton at the alpha-carbon to form an L-3-hydroxyacyl-CoA. nih.govnih.gov The reaction proceeds by using two glutamate (B1630785) residues to activate a water molecule for attack on the substrate. nih.govebi.ac.uk

The L-3-hydroxyacyl-CoA intermediate generated by enoyl-CoA hydratase is the substrate for L-3-hydroxyacyl-CoA dehydrogenase (HADH). wikipedia.org This enzyme catalyzes the NAD+-dependent oxidation of the 3-hydroxyl group to a keto group, producing a 3-ketoacyl-CoA, NADH, and a proton. wikipedia.orggenome.jpebi.ac.uk

The final step in the beta-oxidation cycle is the cleavage of the 3-ketoacyl-CoA, a reaction catalyzed by 3-ketoacyl-CoA thiolase. wikipedia.org This enzyme facilitates a thiolytic cleavage, where a molecule of free coenzyme A attacks the keto-carbon. For the 3-ketopentanoyl-CoA derived from this compound, this reaction would yield acetyl-CoA (a C2 unit) and propionyl-CoA (a C3 unit). nih.govresearchgate.net These products can then enter other central metabolic pathways, such as the citric acid cycle or gluconeogenesis. researchgate.net

Table 2: Key Enzymes in the Catabolism of this compound via Beta-Oxidation Intermediates

| Enzyme Class | EC Number | Function | Cofactor(s) |

|---|---|---|---|

| Acyl-CoA Ligase | 6.2.1.x | Activates this compound to its CoA ester. | ATP, CoA |

| Acyl-CoA Dehydrogenase | 1.3.8.x | Dehydrogenates acyl-CoA to create a trans-2-enoyl-CoA. | FAD |

| Enoyl-CoA Hydratase | 4.2.1.17 | Hydrates the trans-2-enoyl-CoA to form L-3-hydroxyacyl-CoA. | H₂O |

| 3-Hydroxyacyl-CoA Dehydrogenase | 1.1.1.35 | Oxidizes L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA. | NAD+ |

4-Hydroxyacyl-CoA Kinases and Acyl-CoA Hydrolases

The entry of this compound into metabolic pathways necessitates its activation to a more reactive thioester, a reaction catalyzed by 4-hydroxyacyl-CoA kinases (or synthetases/ligases). Conversely, the hydrolysis of the resulting 4-hydroxypentanoyl-CoA, mediated by acyl-CoA hydrolases (or thioesterases), regulates its availability for downstream processes.

4-Hydroxyacyl-CoA Kinases (Ligases):

While enzymes with absolute specificity for this compound have not been extensively characterized, evidence points towards the involvement of acyl-CoA synthetases with broader substrate specificities. For instance, studies on the catabolism of C4 to C11 4-hydroxyacids have demonstrated the formation of 4-hydroxypentanoyl-CoA in liver perfusions supplied with this compound. This activation is a critical first step for its further metabolism.

Enzymes such as 4-hydroxybutyrate-CoA ligase have been identified and characterized, showcasing an ability to act on a range of short-chain fatty acids. A 4-hydroxybutyrate-CoA ligase 2 from Metallosphaera sedula can utilize butyrate (B1204436), valerate, propionate, and acetate (B1210297) as substrates in addition to its primary substrate, 4-hydroxybutyrate. This suggests a degree of substrate promiscuity that could potentially accommodate this compound.

| Enzyme | Source Organism | Substrate(s) |

| 4-hydroxybutyrate--CoA ligase 2 | Metallosphaera sedula | 4-hydroxybutyrate, butyrate, valerate, propionate, acetate, 3-hydroxybutyrate (B1226725) |

| 4-hydroxybutyrate--CoA ligase [ADP-forming] | Nitrosopumilus maritimus | 4-hydroxybutyrate, acetate, propionate, butyrate (poor efficiency) |

Acyl-CoA Hydrolases (Thioesterases):

Acyl-CoA thioesterases play a crucial role in cellular metabolism by catalyzing the hydrolysis of acyl-CoA thioesters to the corresponding free fatty acid and coenzyme A. This activity can regulate the intracellular concentrations of acyl-CoAs and free fatty acids. Thioesterases with activity towards short-chain acyl-CoAs are likely involved in the hydrolysis of 4-hydroxypentanoyl-CoA. For example, the Escherichia coli acyl-CoA thioesterase TesB has been shown to produce 3-hydroxyvalerate (B1259860) (3-hydroxypentanoate), a structural isomer of this compound, indicating its capacity to act on C5 hydroxyacyl-CoAs. The substrate specificity of these enzymes can be broad, with some acyl-CoA thioesterases capable of hydrolyzing a wide range of short- to medium-chain acyl-CoAs.

Enzymes in Specialized Biotransformations

Beyond central metabolism, this compound and its activated form, 4-hydroxypentanoyl-CoA, can be substrates for enzymes involved in specialized biotransformation pathways, leading to the synthesis of valuable biopolymers.

Hydratases Involved in Aromatic Compound Degradation (e.g., BphH)

Current scientific literature does not provide evidence for the involvement of hydratases from aromatic compound degradation pathways, such as BphH, in the metabolism of this compound. The substrate specificity of these enzymes is typically restricted to aromatic and cyclic compounds.

Polyhydroxyalkanoate Synthases (PhaC, PhaE)

Polyhydroxyalkanoates (PHAs) are biodegradable polyesters produced by various microorganisms as intracellular carbon and energy storage compounds. The key enzymes in PHA biosynthesis are PHA synthases, which polymerize (R)-hydroxyacyl-CoA monomers into long polymer chains.

PHA synthases are classified into four classes based on their subunit composition and substrate specificity. Of particular relevance to this compound are the Class I, Class III, and Class IV synthases, which preferentially polymerize short-chain-length (SCL) (R)-hydroxyacyl-CoA monomers, defined as having 3 to 5 carbon atoms. frontiersin.org 4-hydroxypentanoyl-CoA, being a C5 monomer, falls into this category.

Class III PHA synthases are composed of two different subunits: PhaC, the catalytic subunit, and PhaE, a subunit essential for activity. frontiersin.org Similarly, Class IV synthases consist of a PhaC and a PhaR subunit. These classes of PHA synthases are known to favor the incorporation of SCL monomers like 3-hydroxybutyrate (C4) and 3-hydroxyvalerate (C5). The incorporation of C5 monomers such as 3-hydroxyvalerate into PHA polymers has been well-documented and serves as a strong indicator that this compound, as a C5 hydroxyalkanoate, is a potential substrate for these enzymes.

The ability of PHA synthases to incorporate various monomers is crucial for producing copolymers with tailored material properties. For instance, the PHA synthase from Aeromonas caviae can synthesize a copolymer of 3-hydroxybutyrate and 3-hydroxyhexanoate. The substrate specificity of these enzymes can be engineered to accept a wider range of monomers, opening up possibilities for the biosynthesis of novel PHAs with unique characteristics.

| PHA Synthase Class | Subunit Composition | Preferred Monomer Chain Length | Example Monomers |

| Class I | PhaC | Short-chain (C3-C5) | 3-hydroxybutyrate, 3-hydroxyvalerate |

| Class III | PhaC, PhaE | Short-chain (C3-C5) | 3-hydroxybutyrate, 3-hydroxyvalerate |

| Class IV | PhaC, PhaR | Short-chain (C3-C5) | 3-hydroxybutyrate, 3-hydroxyvalerate |

Analytical Techniques for the Characterization and Quantification of 4 Hydroxypentanoate

Chromatographic Methods

Chromatographic techniques are central to the separation and analysis of 4-hydroxypentanoate from complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification, including Derivatization Strategies

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used method for the identification and quantification of this compound. researchgate.net However, due to the low volatility of 4-HP, derivatization is a necessary prerequisite for analysis. gnomio.com This process chemically modifies the compound to increase its volatility and thermal stability, making it suitable for GC analysis. gnomio.com

Derivatization Strategies: A common and effective derivatization strategy involves silylation, where polar functional groups (hydroxyl and carboxyl) are converted to their corresponding trimethylsilyl (B98337) (TMS) ethers and esters. researchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 1,1,1,3,3,3-hexamethyldisilazane (HMDS) are used for this purpose. unipi.it Esterification to form more volatile derivatives, such as methyl this compound, is another approach to stabilize the molecule for GC-MS analysis.

Detection and Quantification: In GC-MS, the derivatized this compound is separated from other components in the sample based on its retention time on the chromatographic column. The mass spectrometer then fragments the eluted compound, producing a unique mass spectrum that serves as a chemical fingerprint for identification. libretexts.org The fragmentation pattern of TMS-derivatized this compound is well-characterized, with prominent ions that are used for its identification. researchgate.net For quantitative analysis, a calibration curve is typically generated using standards of known concentrations. libretexts.org The use of an internal standard is often employed to improve the accuracy and precision of quantification by correcting for variations in sample preparation and injection volume. libretexts.org Chiral GC-MS is particularly important for distinguishing between the (R) and (S)-enantiomers of this compound, which is crucial in metabolic studies.

Table 1: GC-MS Derivatization Agents for this compound Analysis

| Derivatization Agent | Abbreviation | Target Functional Groups | Resulting Derivative | Reference |

|---|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Hydroxyl, Carboxyl | Trimethylsilyl (TMS) ether/ester | unipi.it |

| 1,1,1,3,3,3-hexamethyldisilazane | HMDS | Hydroxyl, Carboxyl | Trimethylsilyl (TMS) ether/ester | unipi.it |

| Methylating agents (e.g., Methanol (B129727)/H₂SO₄) | - | Carboxyl | Methyl ester |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Metabolite Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an indispensable tool for analyzing this compound and its metabolites within complex biological matrices. frontiersin.org This technique is particularly valuable for metabolomics studies, where the goal is to identify and quantify a wide range of metabolites simultaneously. researchgate.netcreative-proteomics.com LC-MS/MS offers high sensitivity and selectivity, allowing for the detection of low-concentration analytes in samples such as plasma, urine, and cell extracts. researchgate.net

In the context of this compound metabolism, LC-MS/MS has been instrumental in identifying and quantifying its various CoA esters and other downstream metabolites. nih.gov The technique can be programmed to specifically monitor for the characteristic fragmentation patterns of these compounds, enabling their detection even at low levels. researchgate.net For instance, a multiple reaction monitoring (MRM) method can be developed to scan for hundreds of potential acyl-CoA species based on their common fragmentation patterns. researchgate.net This approach has been successfully used to profile the metabolic fate of this compound in various tissues. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another valuable technique for the analysis of this compound. It is often preferred for its ability to analyze thermally unstable or non-volatile compounds without the need for derivatization. HPLC separates compounds based on their interactions with a stationary phase and a liquid mobile phase. cellmosaic.com

In the analysis of this compound, reversed-phase HPLC is commonly used, where a nonpolar stationary phase is paired with a polar mobile phase. cellmosaic.com The separation can be monitored using various detectors, including ultraviolet (UV) detectors. aafs.org HPLC has been successfully used to monitor the conversion of levulinic acid to 4-hydroxypentanoic acid and its subsequent cyclization to γ-valerolactone (GVL). ua.es The technique allows for the quantification of both the reactant and the products, providing valuable data for reaction optimization. ua.es

Table 2: Comparison of Chromatographic Methods for this compound Analysis

| Technique | Derivatization Required | Primary Application | Key Advantages | Reference |

|---|---|---|---|---|

| GC-MS | Yes | Identification and quantification, chiral separation | High resolution, established libraries for identification | researchgate.net |

| LC-MS/MS | No | Complex metabolite profiling, metabolomics | High sensitivity and selectivity, suitable for polar and non-volatile compounds | researchgate.netnih.gov |

| HPLC | No | Routine analysis and quantification in reaction mixtures | Simplicity, no derivatization needed for non-chiral applications | ua.es |

Spectroscopic Methods

Spectroscopic techniques provide detailed structural information and can be used to monitor reactions in real-time.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., In-situ NMR, 31P-NMR for Phosphorylated Intermediates)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of this compound and its derivatives. ¹H NMR provides characteristic chemical shifts for the different protons in the 4-hydroxypentanoic acid framework, allowing for its unambiguous identification.

In-situ NMR: In-situ NMR is particularly useful for studying reaction kinetics and mechanisms in real-time. This technique allows researchers to monitor the concentrations of reactants, intermediates, and products directly in the reaction vessel without the need for sampling and quenching. csic.es This provides a dynamic view of the reaction progress and can help in identifying transient species.

³¹P-NMR for Phosphorylated Intermediates: In metabolic studies, ³¹P-NMR is a powerful tool for detecting and identifying phosphorylated intermediates. nih.gov The catabolism of this compound involves the formation of phosphorylated species such as 4-phospho-pentanoyl-CoA. nih.govmtu.edu ³¹P-NMR can be used to confirm the presence of these intermediates and to distinguish them from other phosphorylated compounds in the cell. mtu.edu The chemical shift of the phosphorus nucleus is highly sensitive to its local chemical environment, providing a unique signature for each phosphorylated metabolite. nih.govrsc.org

UV-Visible Spectroscopy for Enzyme-Ligand Interactions

UV-Visible spectroscopy is a versatile technique that can be used to study enzyme kinetics and the interactions between enzymes and their ligands. jascoinc.com When an enzyme binds to a substrate, there can be changes in the UV-Visible absorption spectrum of either the substrate or the enzyme. jascoinc.com By monitoring these changes over time, it is possible to determine the rate of the enzymatic reaction. jascoinc.com

In the context of this compound metabolism, UV-Visible spectroscopy can be employed to study the enzymes involved in its synthesis or degradation. For example, the reduction of a keto-acid precursor to this compound by a dehydrogenase can be monitored by observing the change in absorbance of the cofactor NADH or NADPH. This allows for the determination of key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), which provide insights into the enzyme's affinity for its substrate and its catalytic efficiency. jascoinc.comjascoinc.com

Advanced Metabolomics Approaches

Advanced metabolomics strategies are indispensable for unraveling the complex metabolic fate of this compound. These approaches allow for the detailed investigation of its biotransformation, the identification of novel metabolites, and the elucidation of the intricate metabolic pathways it influences.

Mass Isotopomer Analysis for Elucidating Metabolic Pathways

Mass isotopomer analysis is a powerful technique used to trace the metabolic fate of compounds by using isotopically labeled substrates. researchgate.net By introducing a labeled precursor, such as [¹³C₅]levulinate, researchers can track the distribution of the isotope labels through various metabolic intermediates and end products, thereby mapping the operative pathways. researchgate.net This approach has been instrumental in understanding the metabolism of this compound, which is primarily formed from the reduction of levulinate (4-ketopentanoate). nih.govresearchgate.net

Studies using mass isotopomer analysis in perfused rat livers have demonstrated that levulinate and this compound are catabolized via three parallel β-oxidation pathways, ultimately yielding propionyl-CoA and acetyl-CoA. nih.govnih.govacs.org One of these pathways is particularly noteworthy as it involves the formation of 4-phosphopentanoyl-CoA, a novel intermediate, in the isomerization of 4-hydroxypentanoyl-CoA to 3-hydroxypentanoyl-CoA. nih.govresearchgate.net The use of stable isotopes allows for the differentiation and quantification of metabolites derived from the administered substrate versus those from endogenous sources. researchgate.net

A combination of metabolomics and mass isotopomer analysis has been employed to discover new pathways related to levulinate metabolism. researchgate.net For instance, this strategy led to the identification of ten different C₅ acyl-CoA esters involved in the catabolism of levulinate and this compound. nih.gov Furthermore, it revealed the formation of unique seven-carbon cyclical CoA esters that arise from the elongation of levulinyl-CoA with acetyl-CoA. nih.govnih.govacs.org These advanced analytical methods provide a detailed picture of how this compound is processed and integrated into central metabolism. researchgate.net

Table 1: Key Metabolic Pathways of this compound Elucidated by Mass Isotopomer Analysis

| Pathway | Description | Key Intermediates Identified | End Products |

|---|---|---|---|

| β-Oxidation Pathway A | Isomerization of 4-hydroxyacyl-CoAs to 3-hydroxyacyl-CoAs followed by classical β-oxidation. researchgate.net | 4-Hydroxypentanoyl-CoA, 4-Phosphopentanoyl-CoA, 3-Hydroxypentanoyl-CoA | Propionyl-CoA, Acetyl-CoA nih.govresearchgate.net |

| β-Oxidation Pathway B | A sequence involving β-oxidation and α-oxidation steps. researchgate.net | 3-Keto-4-hydroxypentanoyl-CoA | Acetyl-CoA, Lactate (B86563) researchgate.net |

| Elongation & Cyclization | Elongation of levulinyl-CoA by acetyl-CoA followed by cyclization. nih.gov | 3,6-Diketoheptanoyl-CoA | Cyclopentenyl- and Cyclopentadienyl-acyl-CoAs, Methyl-pyrrolyl-acetyl-CoA nih.govnih.gov |

Quantitative and Qualitative Profiling of Acyl-CoA Esters

The metabolism of this compound is deeply intertwined with the cellular pool of Coenzyme A (CoA), as it forms various acyl-CoA esters. Profiling these esters is critical for understanding the metabolic impact of this compound. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for this purpose, offering high sensitivity and selectivity for the analysis of these low-abundance, intracellular molecules. researchgate.net

A novel Multiple Reaction Monitoring (MRM) method has been developed for the comprehensive profiling of acyl-CoAs in biological samples. researchgate.netresearchgate.net This programmed MRM method can scan for approximately 300 different acyl-CoA species based on their characteristic fragmentation pattern, specifically the neutral loss of 507 Da, which corresponds to the phosphopantetheine moiety of CoA. researchgate.net This allows for both the identification of known acyl-CoAs and the discovery of novel ones. researchgate.net

Research has shown that the administration of levulinate leads to a significant accumulation of several C₅ acyl-CoA esters, including levulinyl-CoA, 4-hydroxypentanoyl-CoA, and 4-phosphopentanoyl-CoA. nih.gov This accumulation results in the sequestration, or "trapping," of the free CoA pool, which can have downstream consequences for other CoA-dependent metabolic processes like fatty acid oxidation. nih.gov The quantitative analysis of these esters, often using isotopically labeled internal standards, provides crucial data on the extent of this metabolic disruption. nih.gov The concentrations of these key acyl-CoAs have been measured in rat livers following levulinate administration, highlighting the significant metabolic burden. nih.gov

Table 2: Acyl-CoA Esters Identified in this compound Metabolism

| Acyl-CoA Ester | Role in Pathway | Analytical Method |

|---|---|---|

| Levulinyl-CoA | Precursor to 4-hydroxypentanoyl-CoA; accumulates and traps CoA. nih.gov | LC-MS/MS (MRM) researchgate.netnih.gov |

| 4-Hydroxypentanoyl-CoA | Formed from this compound; a central intermediate that undergoes isomerization. researchgate.netnih.gov | LC-MS/MS (MRM) researchgate.netnih.gov |

| 4-Phosphopentanoyl-CoA | A novel intermediate in the isomerization of 4-hydroxypentanoyl-CoA to 3-hydroxypentanoyl-CoA. nih.govresearchgate.net | LC-MS/MS, ³¹P-NMR researchgate.net |

| 3-Hydroxypentanoyl-CoA | Intermediate in the β-oxidation pathway. researchgate.net | LC-MS/MS researchgate.net |

| 3,6-Diketoheptanoyl-CoA | Product of levulinyl-CoA elongation; precursor to cyclic CoA esters. nih.gov | LC-MS/MS nih.gov |

Chiral Analysis Techniques

The presence of a chiral center at the fourth carbon atom means that this compound can exist as two distinct stereoisomers: (R)-4-hydroxypentanoate and (S)-4-hydroxypentanoate. These enantiomers can have different biological activities and metabolic fates. Therefore, analytical techniques that can separate and quantify these enantiomers are essential.

Chiral Gas Chromatography-Mass Spectrometry for Enantiomeric Distribution

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for determining the enantiomeric distribution of this compound in biological samples. This technique utilizes a chiral stationary phase within the GC column that interacts differently with the (R) and (S) enantiomers, allowing for their separation prior to detection by the mass spectrometer. copernicus.org

To perform this analysis, the non-volatile this compound must first be derivatized to make it suitable for gas chromatography. A common derivatization procedure involves reacting the sample with (R)-2-butanol and hydrochloric acid to form the (R)-2-butyl ester, followed by acetylation of the hydroxyl group with acetic anhydride (B1165640) to create a diasteromeric derivative that can be resolved on a standard GC column. nih.gov Alternatively, direct separation of enantiomeric derivatives can be achieved on a dedicated chiral column. copernicus.org

Studies utilizing chiral GC-MS have revealed that the enzymatic reduction of levulinate in biological systems is stereoselective. In rat liver preparations, the reduction of levulinate yields predominantly the (R)-enantiomer of this compound. researchgate.net Specifically, chiral assays have shown that approximately 85% of the this compound formed is the (R)-enantiomer. researchgate.net This stereoselectivity has been observed in both mitochondrial and cytosolic fractions, although the proportion of the (R)-enantiomer can be influenced by factors such as the presence of ethanol (B145695). researchgate.net

Table 3: Enantiomeric Distribution of this compound in Biological Systems

| Biological System/Condition | Analytical Technique | Predominant Enantiomer | Enantiomeric Proportion (R:S) |

|---|---|---|---|

| Rat Liver (in vivo) | Chiral GC-MS | (R)-4-hydroxypentanoate | ~85:15 researchgate.net |

| Perfused Rat Liver (Levulinate) | Chiral GC-MS researchgate.net | (R)-4-hydroxypentanoate | 84:16 researchgate.net |

| Perfused Rat Liver (Levulinate + Ethanol) | Chiral GC-MS researchgate.net | (R)-4-hydroxypentanoate | 79:21 researchgate.net |

Conclusion and Future Research Directions

Summary of Key Academic Contributions

The body of academic research on 4-hydroxypentanoate (4-HP) has significantly advanced our understanding of its metabolic pathways and potential physiological roles. A pivotal discovery has been the identification of 4-HP as a metabolite of levulinate (4-ketopentanoate), a compound used as a calcium supplement. researchgate.netohiolink.eduresearchgate.net Research has demonstrated that levulinate is reduced in the liver to form this compound. researchgate.netresearchgate.net This conversion is notably stimulated by the presence of ethanol (B145695), which increases the [NADH]/[NAD+] ratio in both the cytosol and mitochondria, thereby promoting the reduction of levulinate. researchgate.netresearchgate.netcir-safety.org

Key enzymatic players in this conversion have been identified as cytosolic NADPH-dependent and mitochondrial NADH-dependent dehydrogenases, which primarily produce the (R)-enantiomer of this compound. researchgate.netresearchgate.net Further research has also indicated the formation of the (S)-enantiomer, suggesting the involvement of a mitochondrial dehydrogenase or a racemase system. researchgate.net

Metabolomic studies have been instrumental in elucidating the downstream catabolism of this compound. researchgate.netacs.org It has been shown that 4-HP and its precursor, levulinate, are catabolized through multiple β-oxidation pathways, ultimately yielding propionyl-CoA and acetyl-CoA. researchgate.netacs.org A significant finding in this area is the discovery of CoA trapping, where levulinate metabolism leads to the accumulation of several CoA esters, including levulinyl-CoA, 4-hydroxypentanoyl-CoA, and the novel compound 4-phosphopentanoyl-CoA. ohiolink.eduresearchgate.net The accumulation of these esters, particularly the six-fold increase in 4-phosphopentanoyl-CoA in the presence of ethanol, points to potential neuromodulatory or toxic effects. ohiolink.eduresearchgate.net

Furthermore, research has uncovered more complex metabolic fates for levulinate, including its elongation with acetyl-CoA to form 3,6-diketoheptanoyl-CoA. This intermediate can then cyclize to form both cyclopentane (B165970) and pyrrole-containing CoA esters. ohiolink.eduacs.org The formation of these cyclical compounds, especially the pyrrole (B145914) derivatives, is of interest due to their potential role in protein pyrrolation and toxicity. acs.org

Unexplored Avenues in this compound Research

Despite the progress made, several areas of this compound research remain largely unexplored. The full extent of its physiological and potential pathophysiological effects is yet to be determined. While its formation from the calcium supplement levulinate is established, the broader implications of this metabolic conversion, especially with concurrent ethanol consumption, require further investigation. researchgate.netcir-safety.org

The neuropharmacological activity of this compound and its phosphorylated derivative, 4-phosphopentanoyl-CoA, is a critical area for future studies. ohiolink.edu Given its structural similarity to the neurotransmitter gamma-hydroxybutyrate (GHB), understanding its interaction with neuronal receptors and its potential as a neuromodulator is paramount. researchgate.net The long-term effects of the accumulation of levulinate-derived CoA esters in the brain also warrant detailed investigation. ohiolink.edu

The toxicological profile of this compound and its metabolic byproducts, such as the cyclical CoA esters, is another significant gap in the current knowledge. acs.org Research into the mechanisms of potential toxicity, including protein pyrrolation, is necessary to fully assess the safety of levulinate administration. acs.org

From a biotechnological perspective, the microbial synthesis of polyesters containing 4-hydroxyvalerate units presents an interesting, yet not fully explored, avenue. thegoodscentscompany.comthegoodscentscompany.com While the production of polyhydroxyalkanoates (PHAs) is a well-established field, the specific incorporation of this compound and the properties of the resulting polymers could be a fruitful area for research and development. nih.govsci-hub.se

Finally, the complete enzymatic pathways for the catabolism of both the (R) and (S) enantiomers of this compound need to be fully elucidated. While the initial steps have been identified, the specific enzymes and regulatory mechanisms involved in its complete breakdown are not yet fully understood.

Methodological Advancements and Emerging Technologies in Analysis and Synthesis

Future research into this compound will undoubtedly benefit from and be driven by methodological advancements and emerging technologies.

In Analysis:

The combination of metabolomics and mass isotopomer analysis has already proven to be a powerful tool for discovering and mapping the metabolic pathways of this compound. researchgate.netacs.org Continued advancements in high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy will enable more sensitive and comprehensive profiling of 4-HP and its metabolites in biological samples. Chiral chromatography techniques, such as chiral gas chromatography-mass spectrometry (GC-MS), will continue to be essential for resolving and quantifying the (R) and (S) enantiomers of this compound, which is crucial for understanding their distinct metabolic fates and biological activities. researchgate.net

In Synthesis:

Advances in both chemical and biological synthesis will open new avenues for producing this compound and its derivatives for research purposes.

Chemical Synthesis: The development of more efficient and stereoselective catalytic systems for the hydrogenation of levulinic acid and its esters will be important. researchgate.net For instance, the use of supported bimetallic catalysts, such as Cu-Ni on Al2O3, has shown promise for the conversion of ethyl levulinate to ethyl this compound. researchgate.net Further research into catalyst design and reaction engineering will likely lead to improved yields and selectivities. The intramolecular esterification of ethyl this compound to produce γ-valerolactone (GVL) is another area where catalyst development is ongoing. researchgate.net

Biotechnological Synthesis: The use of engineered microorganisms for the production of this compound and its polymers is a rapidly advancing field. thegoodscentscompany.com Engineering the substrate specificity of enzymes like 3-hydroxybutyrate (B1226725) dehydrogenase for the reduction of levulinic acid is a promising strategy. thegoodscentscompany.com Furthermore, integrated bioprocessing in organisms like Pseudomonas putida KT2440 allows for the direct conversion of levulinate to valuable products, including 4-hydroxyvalerate-containing polyesters. thegoodscentscompany.com Future work in synthetic biology and metabolic engineering will likely enable the high-titer production of these compounds from renewable feedstocks.

Q & A

Q. What are the primary synthetic routes to 4-hydroxypentanoate, and how do reaction conditions influence intermediate stability?

- Methodological Answer : 4-HPT is synthesized via catalytic transfer hydrogenation of levulinic acid (LA) or its esters (e.g., alkyl levulinates). For example, LA reacts with alcohols (e.g., isopropanol) over bifunctional catalysts (e.g., Hf-containing materials), where Lewis acid sites activate the carbonyl group, enabling hydride transfer to form 4-HPT . Key challenges include stabilizing intermediates like 4-hydroxypentanoic acid (HPA), which is prone to lactonization to γ-valerolactone (GVL). Reaction optimization involves controlling temperature (<100°C) and solvent polarity to suppress side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer : Nuclear magnetic resonance (NMR) is critical for structural elucidation, particularly - and -NMR to confirm hydroxyl and ester functional groups. Infrared spectroscopy (IR) identifies carbonyl (C=O, ~1700 cm) and hydroxyl (O-H, ~3400 cm) stretches. Mass spectrometry (MS) with electron ionization (EI) or electrospray ionization (ESI) provides molecular weight and fragmentation patterns. Chiral GC-MS resolves enantiomers, as 85% of hepatic 4-HPT from levulinate is (R)-enantiomer .

Q. How can researchers accurately measure the physicochemical properties of this compound intermediates?